molecular formula C11H15ClN2O B1377372 1-(2-methoxyethyl)-1H-indol-6-amine hydrochloride CAS No. 1427379-59-6

1-(2-methoxyethyl)-1H-indol-6-amine hydrochloride

Cat. No. B1377372
M. Wt: 226.7 g/mol
InChI Key: VRLVWUVPQKRPRK-UHFFFAOYSA-N
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Description

The compound “1-(2-methoxyethyl)-1H-indol-6-amine hydrochloride” is a derivative of indole, which is a heterocyclic compound. The indole structure is a combination of a benzene ring and a pyrrole ring. In this case, it has an amine (-NH2) group at the 6th position and a 2-methoxyethyl group at the 1st position .


Molecular Structure Analysis

The molecular structure of this compound would be based on the indole backbone, with the 2-methoxyethyl group and the amine group attached at the 1st and 6th positions, respectively .


Chemical Reactions Analysis

The reactivity of this compound would be influenced by the presence of the amine and ether groups. The amine group can participate in a variety of reactions, including acid-base reactions and nucleophilic substitutions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of an amine group could make the compound basic, and the ether group could influence its polarity and solubility .

Scientific Research Applications

Synthesis and Classification of Indoles

Indole derivatives, including compounds similar to "1-(2-methoxyethyl)-1H-indol-6-amine hydrochloride", have a wide range of applications in medicinal chemistry, material science, and as intermediates in organic synthesis. The synthesis of indoles is a topic of significant interest, given their presence in natural products and pharmaceuticals. Taber and Tirunahari (2011) reviewed methods for indole synthesis, providing a framework for classifying all indole syntheses and highlighting the importance of these compounds in organic chemistry. Their work underscores the diversity of synthetic approaches to accessing the indole core, which is fundamental to developing new compounds with potential scientific and therapeutic applications (Taber & Tirunahari, 2011).

Applications in Biomolecule Immobilization and Cell Colonization

The modification of surfaces with chemical functionalities derived from indole compounds facilitates the immobilization of biomolecules and supports cell colonization. Siow et al. (2006) reviewed plasma methods for generating chemically reactive surfaces for biomolecule immobilization and cell colonization. This technology has implications for the development of biomaterials and medical devices, suggesting that derivatives of indole, such as "1-(2-methoxyethyl)-1H-indol-6-amine hydrochloride", could be used to create surfaces with specific biological interactions (Siow et al., 2006).

Advanced Oxidation Processes for Degradation of Nitrogen-Containing Compounds

Research on the degradation of nitrogen-containing compounds, including indole derivatives, is crucial for environmental applications. Bhat and Gogate (2021) provided a comprehensive review of advanced oxidation processes for degrading amino and azo compounds. This review highlights the challenges and solutions for treating recalcitrant nitrogen-containing pollutants, potentially including "1-(2-methoxyethyl)-1H-indol-6-amine hydrochloride", in water and soil environments. Understanding these processes is essential for developing effective treatment methods for industrial effluents and environmental contaminants (Bhat & Gogate, 2021).

Future Directions

The future research directions would depend on the intended use of this compound. If it’s being studied for potential medicinal uses, future research could involve in-depth studies of its biological activity, toxicity, and pharmacokinetics .

properties

IUPAC Name

1-(2-methoxyethyl)indol-6-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N2O.ClH/c1-14-7-6-13-5-4-9-2-3-10(12)8-11(9)13;/h2-5,8H,6-7,12H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VRLVWUVPQKRPRK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCN1C=CC2=C1C=C(C=C2)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2-methoxyethyl)-1H-indol-6-amine hydrochloride

CAS RN

1427379-59-6
Record name 1-(2-methoxyethyl)-1H-indol-6-amine hydrochloride
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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